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molecular formula C10H10O2S B8611555 5-Ethenyl-1,3-dihydro-2H-2-benzothiophene-2,2-dione CAS No. 881880-92-8

5-Ethenyl-1,3-dihydro-2H-2-benzothiophene-2,2-dione

Cat. No. B8611555
M. Wt: 194.25 g/mol
InChI Key: KHWQITFBSAZENY-UHFFFAOYSA-N
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Patent
US08492510B2

Procedure details

Under classical Heck reaction conditions, 5-Bromo-1,3-dihydro-benzo[c]thiophene 2,2-dioxide was transformed with PPh3, Pd(OAc)2, TEA, and vinyltrimethylsilane at 90° C. in DMF. The crude product was extracted with CH2Cl2 and concentrated. Deprotection in CH2Cl2/TFA gave the pure product after purification with flash chromatography (CH2Cl2) in high yields.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][S:7](=[O:10])(=[O:9])[CH2:8][C:4]=2[CH:3]=1.[CH:13]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:14]=1.C([Si](C)(C)C)=C>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:13]([C:2]1[CH:12]=[CH:11][C:5]2[CH2:6][S:7](=[O:10])(=[O:9])[CH2:8][C:4]=2[CH:3]=1)=[CH2:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(CS(C2)(=O)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Deprotection in CH2Cl2/TFA gave the pure product
CUSTOM
Type
CUSTOM
Details
after purification with flash chromatography (CH2Cl2) in high yields

Outcomes

Product
Name
Type
Smiles
C(=C)C1=CC2=C(CS(C2)(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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